molecular formula C5H8N4O2 B178021 1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide CAS No. 198754-70-0

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B178021
CAS No.: 198754-70-0
M. Wt: 156.14 g/mol
InChI Key: OGHRIUNYEXRKKE-UHFFFAOYSA-N
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Description

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate. The reaction proceeds through a series of steps including cyclization and dehydration. The use of a base assists in the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and dipole interactions with biological receptors, which can lead to inhibition of enzyme activity or disruption of protein-protein interactions. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its hydroxyl group and dimethyl substitution provide unique chemical properties that can be exploited in various scientific applications.

Properties

CAS No.

198754-70-0

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyltriazole-4-carboxamide

InChI

InChI=1S/C5H8N4O2/c1-8(2)5(10)4-3-6-7-9(4)11/h3,11H,1-2H3

InChI Key

OGHRIUNYEXRKKE-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CN=NN1O

Canonical SMILES

CN(C)C(=O)C1=CN=NN1O

Synonyms

1H-1,2,3-Triazole-5-carboxamide,1-hydroxy-N,N-dimethyl-(9CI)

Origin of Product

United States

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